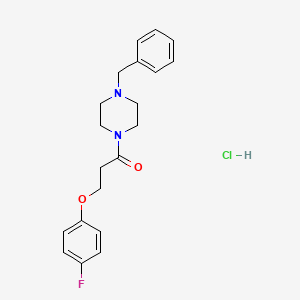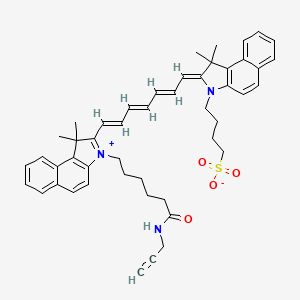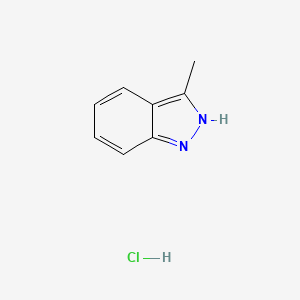
3-methyl-1H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1H-indazole hydrochloride is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
作用机制
Target of Action
3-Methyl-1H-indazole hydrochloride has been shown to inhibit histamine H3 receptor activity . The histamine H3 receptor is a G-protein-coupled receptor that plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters .
Mode of Action
The compound interacts with its target, the histamine H3 receptor, leading to the inhibition of the receptor’s activity . This inhibition can result in a decrease in the release of histamine and other neurotransmitters, potentially altering neuronal signaling .
Biochemical Pathways
Given its inhibitory effect on the histamine h3 receptor, it is likely that it impacts pathways involving histamine signaling . Histamine signaling plays a role in a variety of physiological processes, including inflammation, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The inhibition of histamine H3 receptor activity by this compound can lead to a variety of molecular and cellular effects. For instance, it may reduce inflammation and potentially influence neurotransmission . It has also been suggested that the compound may have effects on eye diseases and bladder cancer .
生化分析
Biochemical Properties
3-Methyl-1H-indazole hydrochloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives, a class of compounds to which this compound belongs, have been shown to possess a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities .
Molecular Mechanism
It has been demonstrated that the 1H-indazole-3-amine structure, a related structure, is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indazole hydrochloride typically involves the formation of the indazole core followed by methylation and subsequent conversion to the hydrochloride salt. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate . The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the indazole ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学研究应用
3-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the methyl group.
2H-indazole: A tautomeric form of indazole with different chemical properties.
3-methyl-1H-indazole: The free base form of 3-methyl-1H-indazole hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other indazole derivatives . This makes it particularly useful in certain chemical reactions and biological applications where these properties are advantageous.
属性
IUPAC Name |
3-methyl-2H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHAACXOJAAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-45-7 |
Source


|
| Record name | 3-methyl-2H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
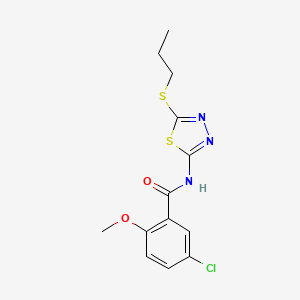
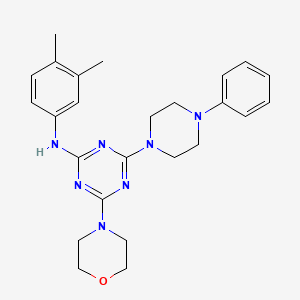
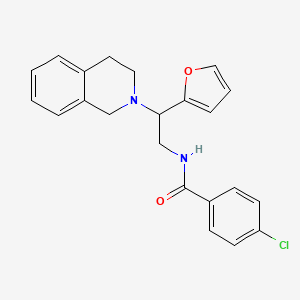
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
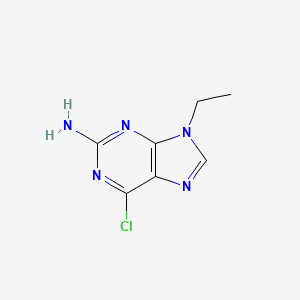
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
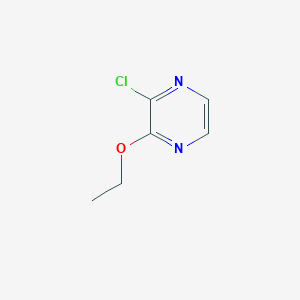
![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)
amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
